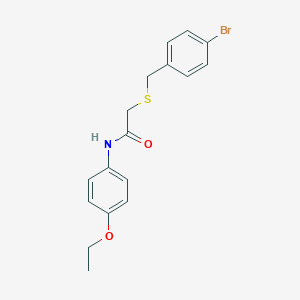
2-(4-Fluoroanilino)-1-phenylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(4-Fluorophenylamino)acetophenone is an organic compound that belongs to the class of acetophenones It is characterized by the presence of a fluorine atom attached to the phenyl ring and an amino group at the alpha position relative to the carbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoroanilino)-1-phenylethanone can be achieved through several methods. One common approach involves the bromination of acetophenone derivatives. For instance, the alpha-bromination of acetophenones can be carried out using NaBr and CHCl3 in biphasic electrolysis with H2SO4 as a supporting electrolyte at room temperature . This method results in high selectivity and yield of alpha-bromo acetophenones.
Another method involves the use of pyridine hydrobromide perbromide as the brominating agent. This reaction is typically conducted at 90°C using acetic acid as a solvent . The molar ratio of substrate to brominator is usually 1.0:1.1, and the reaction time ranges from 4 to 5 hours.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination reactions. These methods are optimized for high yield, cost-effectiveness, and safety. The use of electrochemical bromination techniques is particularly advantageous due to their scalability and environmental friendliness .
Análisis De Reacciones Químicas
Types of Reactions
Alpha-(4-Fluorophenylamino)acetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic aromatic substitution reactions often employ reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions include various substituted acetophenones, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Alpha-(4-Fluorophenylamino)acetophenone has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Mecanismo De Acción
The mechanism of action of 2-(4-Fluoroanilino)-1-phenylethanone involves its interaction with various molecular targets. For example, in antifungal applications, the compound can alter the permeability of cell membranes, affecting the growth of fungal hyphae and leading to cell death . The compound’s effects are mediated through its interaction with specific enzymes and proteins, disrupting their normal function .
Comparación Con Compuestos Similares
Alpha-(4-Fluorophenylamino)acetophenone can be compared with other acetophenone derivatives, such as:
4-Chloroacetophenone: Similar in structure but with a chlorine atom instead of fluorine.
4-Bromoacetophenone: Contains a bromine atom, leading to different reactivity and applications.
4-Methylacetophenone: Features a methyl group, affecting its physical and chemical properties.
The uniqueness of 2-(4-Fluoroanilino)-1-phenylethanone lies in the presence of the fluorine atom, which imparts distinct electronic and steric effects, influencing its reactivity and interactions with biological targets .
Propiedades
Fórmula molecular |
C14H12FNO |
|---|---|
Peso molecular |
229.25 g/mol |
Nombre IUPAC |
2-(4-fluoroanilino)-1-phenylethanone |
InChI |
InChI=1S/C14H12FNO/c15-12-6-8-13(9-7-12)16-10-14(17)11-4-2-1-3-5-11/h1-9,16H,10H2 |
Clave InChI |
PELCOUXEDBDFTE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)CNC2=CC=C(C=C2)F |
SMILES canónico |
C1=CC=C(C=C1)C(=O)CNC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B284509.png)
![2-{[2-(4-chloroanilino)-2-oxoethyl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B284510.png)

![2-(2-methylphenoxy)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284515.png)
![2-[(4-fluorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B284517.png)
![2-{[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B284519.png)

![2-{[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B284522.png)
![2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B284524.png)
![2-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B284525.png)
![2-{[2-(2-ethylanilino)-2-oxoethyl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B284526.png)
![2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-phenylacetamide](/img/structure/B284529.png)
![3-allyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B284530.png)
![2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)-N-[2-(PROPAN-2-YL)PHENYL]ACETAMIDE](/img/structure/B284531.png)
